An In-depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a pivotal chemical intermediate. While specific pharmacological data on this compound is limited due to its role as a precursor, this document elucidates its fundamental properties, synthesis, and, most importantly, the therapeutic potential of the core 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold. The primary focus will be on the application of this scaffold in the development of Heat Shock Protein 90 (HSP90) inhibitors, a promising area in oncology research.
Core Concepts and Physicochemical Properties
The isoxazole ring is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] The fusion of this heterocycle to a saturated carbocyclic ring, as in the tetrahydrobenzo[d]isoxazole system, creates a rigid, three-dimensional structure that is highly attractive for scaffold-based drug design. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a critical building block, providing a reactive primary amine handle for the synthesis of diverse compound libraries.[4]
Structural and Chemical Identity
Below is a summary of the key identifiers for this compound.
| Property | Data | Reference |
| IUPAC Name | 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | - |
| Chemical Structure | ![]() | - |
| CAS Number | 1485571-57-0 (Free Base) | [5] |
| Molecular Formula | C₇H₁₁ClN₂O | [6] |
| Molecular Weight | 174.63 g/mol | [6] |
| Purity | Typically ≥95% for research grades | [6] |
| Physical Form | Solid / Powder | - |
| Storage Conditions | Short-term (1 month) at -20°C; Long-term (6 months) at -80°C. Protect from light. | [4] |
Synthesis and Strategic Utility
The synthesis of the 4,5,6,7-tetrahydrobenzo[d]isoxazole core is a well-established process, typically commencing from readily available cyclic diketones. The strategic introduction of the amine at the C5 position is key to its function as a versatile intermediate.
Proposed Synthetic Pathway
A logical and field-proven synthetic route involves a multi-step process starting from cyclohexane-1,3-dione. This approach provides a reliable method for constructing the core scaffold and installing the necessary functionality.
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Isoxazole Ring Formation: The synthesis begins with the base-promoted cyclocondensation of cyclohexane-1,3-dione with a suitable C-chlorooxime. This reaction efficiently constructs the 6,7-dihydrobenzo[d]isoxazol-4(5H)-one core.[7][8] The choice of the chlorooxime allows for the introduction of various substituents on the isoxazole ring if desired.
-
Ketone Reduction: The carbonyl group at the C4 position is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This step is critical as it sets up the stereochemistry and provides the precursor alcohol for the subsequent amination.[7]
-
Introduction of the Amine Precursor (Ritter Reaction): The resulting alcohol is subjected to a Ritter reaction. This acid-catalyzed reaction with a nitrile (e.g., chloroacetonitrile or acetonitrile) installs an amide group at the C4 or C5 position (depending on the exact precursor).[7] This is an exemplary choice for introducing a nitrogen-containing functional group onto a sterically hindered carbon center.
-
Amide Hydrolysis: The final step involves the hydrolysis of the amide group under acidic or basic conditions to yield the free primary amine. Subsequent treatment with hydrochloric acid affords the stable 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride salt.
Caption: Proposed synthetic pathway to the target intermediate.
Application in Drug Discovery: Targeting HSP90 in Oncology
The primary value of this intermediate is realized in its derivatization to create pharmacologically active molecules. A prominent example is the development of novel HSP90 inhibitors based on the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide scaffold, which is structurally analogous to derivatives from the C5-amine.[7][9]
The Role of HSP90 in Cancer
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous "client proteins."[7][10] In cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the function of oncoproteins that drive tumor growth, proliferation, and survival, such as HER2, EGFR, and AKT.[9] Therefore, inhibiting HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[7][9]
Mechanism of Action of Tetrahydrobenzo[d]isoxazole-Based Inhibitors
Derivatives synthesized from the tetrahydrobenzo[d]isoxazole scaffold act as competitive inhibitors at the N-terminal ATP-binding pocket of HSP90.
-
Binding and Inhibition: The amide derivatives occupy the ATP-binding site, preventing the chaperone from adopting its active conformation.
-
Client Protein Degradation: This inhibition triggers the ubiquitin-proteasome pathway, leading to the degradation of HSP90 client proteins. Studies have shown that treatment with these compounds leads to a pronounced suppression of key oncoreceptors (HER2, EGFR) and mitogenic kinases (AKT, CDK4).[9]
-
Biomarker Upregulation: A hallmark of effective HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP70. This has been observed in cells treated with tetrahydrobenzo[d]isoxazole derivatives, confirming their on-target activity.[9]
-
Cellular Outcomes: The downstream effects include cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, evidenced by the cleavage of PARP.[9]
Caption: Mechanism of HSP90 inhibition by scaffold derivatives.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. The following are field-proven, self-validating protocols for quality control.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the compound's purity.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
Validation: Purity is calculated based on the area percentage of the main peak relative to all integrated peaks. The presence of the TFA salt ensures sharp peak shapes for the amine.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the gold standard for unambiguous structural elucidation.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the hydrochloride salt and allows for the observation of exchangeable N-H protons.
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Expected Signals: Look for distinct signals corresponding to the single isoxazole proton, the aliphatic protons of the cyclohexene ring (which will appear as complex multiplets), and the amine protons (which may be broad due to exchange and coupling).
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Identify signals for the isoxazole ring carbons (typically in the 100-160 ppm range) and the aliphatic carbons of the saturated ring (typically in the 20-50 ppm range).
-
-
Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed chemical structure.
Protocol 3: Molecular Weight Verification by LC-MS
This technique confirms the compound's molecular mass.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF).
-
Methodology: Utilize the HPLC method described above, directing the column effluent into the mass spectrometer source.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis: Search the resulting mass spectrum for the [M+H]⁺ ion corresponding to the free base of the compound. For C₇H₁₀N₂O, the expected monoisotopic mass is 138.0793, so the target m/z would be 139.0866.
-
Validation: The observation of the correct mass-to-charge ratio with high mass accuracy (e.g., <5 ppm) provides definitive confirmation of the compound's elemental composition.
References
-
Myrianthopoulos, V., et al. (2024). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link]
-
Myrianthopoulos, V., et al. (2024). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Publishing. Available at: [Link]
-
Ghasemzadeh, M. A., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports. Available at: [Link]
-
Ghasemzadeh, M. A., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (2024). (PDF) Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. ResearchGate. Available at: [Link]
-
CP Lab Safety. (n.d.). 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, 95% Purity, C7H11ClN2O, 100 mg. CP Lab Safety. Available at: [Link]
-
Rajanarendar, E., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Ghasemzadeh, M. A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. Available at: [Link]
-
Kamal, A., et al. (2012). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. PMC. Available at: [Link]
-
Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. Available at: [Link]
-
Stanković, E., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]
-
Wagner, E., et al. (1988). Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines. PubMed. Available at: [Link]
-
Stanković, E., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PubMed. Available at: [Link]
-
Sahoo, S., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. Available at: [Link]
-
ResearchGate. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. ResearchGate. Available at: [Link]
-
Stanković, E., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PMC. Available at: [Link]
-
Zwiener, C., & Frimmel, F. H. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo. Available at: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1485571-57-0|4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]

